molecular formula C4H8N2O2 B2913312 1-Dimethylamino-2-nitroethylene CAS No. 1190-92-7; 73430-27-0

1-Dimethylamino-2-nitroethylene

Cat. No.: B2913312
CAS No.: 1190-92-7; 73430-27-0
M. Wt: 116.12
InChI Key: JKOVQYWMFZTKMX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dimethylamino-2-nitroethylene (DMANE) is a high-value, push-pull nitroenamine that serves as a versatile synthetic equivalent in advanced organic chemistry and drug discovery research . Its unique electronic structure, featuring an electron-donating dimethylamino group conjugated with an electron-withdrawing nitro group, makes it a potent Michael acceptor and a key building block for the introduction of a 2-nitrovinyl moiety into target molecules . A prominent application of this compound is in the functionalization of heterocyclic systems. It reacts efficiently with indoles and substituted benzenes in electrophilic substitution reactions to provide direct access to 3-(2-nitrovinyl)indole derivatives in high yields . These intermediates are critical precursors in the synthesis of biologically active molecules, including various tryptamine analogs . Furthermore, DMANE acts as a powerful dipolarophile in [3+2] cycloaddition reactions. It undergoes highly regioselective eliminative azide-olefin cycloadditions (EAOC) with azidofuroxans under acid catalysis to yield (4-nitro-1,2,3-triazolyl)furoxans, which are hybrid heterocycles of significant interest for their potential as nitric oxide (NO) donors in biomedical research . The reagent is also instrumental in the synthesis of other valuable structures, such as 3-aryl-4-nitroisoxazole compounds and 2-amino-5-nitrothiazole, showcasing its broad utility in constructing nitrogen-rich heterocyclic scaffolds for pharmaceutical and materials science applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,N-dimethyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVQYWMFZTKMX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878745
Record name 1-Dimethylamino-2-nitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-92-7, 73430-27-0
Record name 1-(Dimethylamino)-2-nitroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name dimethyl[(E)-2-nitroethenyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Nitroalkenes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) logP Key Functional Groups
This compound C₄H₈N₂O₂ 116.12 161.1 1.073 0.819 -N(CH₃)₂, -NO₂
Nitroethylene C₂H₃NO₂ 87.05 114–115 1.189 0.12 -NO₂
1-Amino-2-nitroethylene C₂H₄N₂O₂ 88.06 N/A N/A -0.56 -NH₂, -NO₂
(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one C₁₁H₁₂N₂O₃ 220.23 N/A N/A 1.98 -N(CH₃)₂, -NO₂, aromatic ketone

Key Observations :

  • Nitroethylene lacks amino substituents, resulting in lower molecular weight and logP compared to this compound. Its simpler structure reduces steric hindrance but limits applications in regioselective cycloadditions .
  • The dimethylamino group in this compound enhances electron-donating effects, stabilizing transition states in cycloadditions and improving regioselectivity .

Reactivity and Functional Comparisons

Table 2: Reaction Efficiency in [3+2] Cycloadditions

Compound Reaction Partner Catalyst Yield (%) Regioselectivity Reference
This compound 4-Azidofuroxans p-TSA 60–85 Complete
Nitroethylene 4-Azidofuroxans None <30 Low
1-Amino-2-nitroethylene 4-Azidofuroxans p-TSA 45–60 Moderate

Key Observations :

  • This compound achieves >60% yields in cycloadditions due to its electron-rich dimethylamino group, which activates the nitroethylene moiety for nucleophilic attack .
  • Nitroethylene shows poor yields (<30%) without catalysis, highlighting the critical role of amino substituents in reaction efficiency .
  • 1-Amino-2-nitroethylene exhibits moderate yields (45–60%), suggesting that secondary amines (e.g., dimethylamino) are superior to primary amines in stabilizing reactive intermediates .

Table 3: Insecticidal Activity of Nitroethylene Derivatives

Compound Target Pest LC₅₀ (ppm) Reference
This compound Aphis gossypii 10–15
1-[1-(2-Chloro-5-pyridyl)ethylamino]-1-dimethylamino-2-nitroethylene Plutella xylostella 2–5
Nitroethylene Aedes aegypti >100 N/A

Key Observations :

  • Derivatives of this compound with chloropyridyl substituents exhibit enhanced insecticidal potency (LC₅₀ = 2–5 ppm), likely due to improved target binding .
  • The parent compound (this compound) shows moderate activity, underscoring the importance of structural modifications for optimizing bioactivity.

Q & A

Q. How can researchers safely handle and store 1-dimethylamino-2-nitroethylene given its physical properties?

  • Methodological Answer: Due to its low flash point (51.2°C) and moderate vapor pressure (2.31 mmHg at 25°C), store the compound in airtight containers under inert gas (e.g., nitrogen) at ≤4°C. Use explosion-proof refrigeration and avoid proximity to ignition sources. Conduct stability tests under varying humidity and temperature to determine optimal storage conditions .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer: A validated method involves condensation of nitroethylene derivatives with dimethylamine under acidic catalysis (e.g., trifluoroacetic acid, TFA). Post-synthesis, purification via vacuum distillation (boiling point: 161.1°C at 760 mmHg) or recrystallization (melting point: 103–107°C) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers confirm the purity and identity of synthesized this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • NMR : Assign peaks for the nitro group (~8.0–8.5 ppm for nitrovinyl protons) and dimethylamino group (~2.5–3.0 ppm for N-methyl protons).
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 117.1.
  • Elemental Analysis : Compare experimental vs. theoretical values for C (41.37%), H (6.94%), N (24.13%), and O (27.56%) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in gas-phase ozonolysis?

  • Methodological Answer: In gas-phase reactions with ozone, the nitrovinyl group acts as an electron-deficient diene, undergoing cycloaddition to form ozonides. Monitor intermediates using Fourier-transform infrared (FTIR) spectroscopy and quantify products via GC-MS. Control humidity to minimize side reactions (e.g., hydrolysis). Computational studies (DFT) can model transition states and validate experimental rate constants .

Q. How do computational predictions (e.g., Joback method) compare with experimental data for thermophysical properties?

  • Methodological Answer: Compare Joback-predicted values (e.g., critical temperature, volume) with experimental data from differential scanning calorimetry (DSC) and vapor pressure measurements. For example, predicted density (1.073 g/cm³) aligns closely with pycnometer-measured values. Discrepancies in melting points may arise from polymorphic forms; use X-ray crystallography to resolve structural ambiguities .

Q. What strategies mitigate decomposition of this compound under reactive conditions?

  • Methodological Answer: Stabilize the compound by:
  • pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent base-catalyzed degradation.
  • Temperature Modulation : Conduct reactions below 60°C to avoid thermal nitro-group elimination.
  • Additives : Use radical scavengers (e.g., BHT) to inhibit free-radical pathways. Monitor degradation via HPLC with UV detection at 220 nm .

Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer: For E/Z isomerism analysis:
  • IR Spectroscopy : Differentiate isomers via nitro-group stretching frequencies (1520–1560 cm⁻¹ for E vs. 1480–1500 cm⁻¹ for Z).
  • NOESY NMR : Detect spatial proximity between dimethylamino protons and nitrovinyl groups to confirm stereochemistry.
  • X-ray Crystallography : Resolve crystal packing effects influencing reactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (103–107°C vs. other ranges)?

  • Methodological Answer: Variations may arise from impurities or polymorphic forms. Perform recrystallization in multiple solvents (e.g., ethanol, hexane) and characterize each form via DSC and powder XRD. Cross-validate with elemental analysis to ensure sample purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.